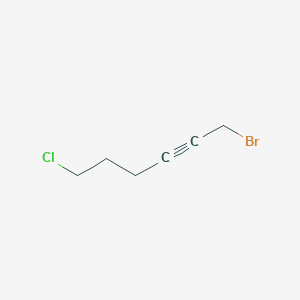

1-Bromo-6-chlorohex-2-yne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61863-12-5 |

|---|---|

Molecular Formula |

C6H8BrCl |

Molecular Weight |

195.48 g/mol |

IUPAC Name |

1-bromo-6-chlorohex-2-yne |

InChI |

InChI=1S/C6H8BrCl/c7-5-3-1-2-4-6-8/h2,4-6H2 |

InChI Key |

LPDHEGPLKJVXPU-UHFFFAOYSA-N |

Canonical SMILES |

C(CC#CCBr)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 6 Chlorohex 2 Yne

Strategies for Carbon-Carbon Triple Bond Formation with Halogenated Precursors

The creation of the alkyne functional group in the presence of multiple halogen atoms requires robust and selective reactions. Cross-coupling and homocoupling reactions, along with stereoselective alkynylation techniques, are powerful tools for this purpose.

Cross-coupling reactions are fundamental to the synthesis of unsymmetrical alkynes. The Cadiot-Chodkiewicz coupling, for instance, facilitates the reaction between a terminal alkyne and a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. organic-chemistry.org This method is particularly useful for creating unsymmetrical diynes. organic-chemistry.orgthieme-connect.com

A related and widely used method is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with a vinyl or aryl halide, typically using a palladium catalyst and a copper co-catalyst. sioc-journal.cn While traditionally used for creating enynes and aryl alkynes, modifications of this reaction can be adapted for the synthesis of more complex halogenated systems.

Recent research has also focused on developing more efficient and environmentally friendly coupling methods. For example, copper(I) iodide-catalyzed cross-coupling of terminal alkynes with 1-bromoalkynes has been shown to produce unsymmetrical buta-1,3-diynes in good yields under mild conditions. organic-chemistry.orgthieme-connect.com These reactions often exhibit high functional group tolerance, which is crucial when dealing with dihalogenated substrates. organic-chemistry.org

| Reaction Type | Catalyst/Reagents | Substrates | Product | Key Features |

| Cadiot-Chodkiewicz Coupling | Cu(I) salt, base | Terminal alkyne, 1-Haloalkyne | Unsymmetrical bisacetylene | Access to unsymmetrical diynes. organic-chemistry.org |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | Terminal alkyne, Vinyl/Aryl halide | Enyne or Aryl alkyne | Versatile for C-C bond formation. sioc-journal.cn |

| Copper-Catalyzed Coupling | CuI, P(o-Tol)3, K2CO3 | Terminal alkyne, 1-Bromoalkyne | Unsymmetrical buta-1,3-diyne | Mild conditions, good yields. organic-chemistry.orgthieme-connect.com |

Stereoselective alkynylation involves the addition of an alkynyl group to a molecule in a way that controls the stereochemistry of the product. This is particularly relevant when the alkyne is introduced near a chiral center. For instance, stereoselective C-alkynylation of sugars can be achieved under acidic conditions with high stereoselectivity. oup.com Photocatalytic decarboxylative alkynylation has also emerged as a method for the stereoselective synthesis of alkynyl C-glycosides. bohrium.com

Bromoalkynylation, the simultaneous introduction of a bromine atom and an alkynyl group, is a more direct but challenging transformation. Enzymatic halogenation offers a highly selective method for the halogenation of terminal alkynes. acs.orgnih.gov The flavin-dependent halogenase JamD, for example, has been shown to be capable of terminal alkyne halogenation with broad substrate tolerance. acs.orgnih.gov

Halogen Functionalization and Interconversion on Alkyne Scaffolds

The precise placement of different halogen atoms on an alkyne framework is a key challenge in the synthesis of compounds like 1-bromo-6-chlorohex-2-yne. This requires methods for both regioselective halogenation and selective halogen exchange.

The halogenation of alkynes can be controlled to yield specific products. The reaction of an alkyne with one equivalent of a halogen, such as Br2 or Cl2, typically results in the trans-dihaloalkene. masterorganicchemistry.com This reaction is believed to proceed through a bridged halonium ion intermediate, similar to the halogenation of alkenes. masterorganicchemistry.com

For terminal alkynes, hydrohalogenation with HBr or HCl generally follows Markovnikov's rule, with the halogen adding to the more substituted carbon. libretexts.org However, under radical conditions with HBr, anti-Markovnikov addition occurs, placing the bromine on the terminal carbon. libretexts.org This provides a route to terminal haloalkenes, which can be precursors to 1-haloalkynes.

| Reaction | Reagents | Substrate | Product | Selectivity |

| Halogenation | Br2 or Cl2 (1 equiv.) | Alkyne | trans-Dihaloalkene | trans addition masterorganicchemistry.com |

| Hydrohalogenation | HX (X = Cl, Br) | Terminal Alkyne | 2-Halo-1-alkene | Markovnikov addition libretexts.org |

| Radical Hydrobromination | HBr, Peroxides | Terminal Alkyne | 1-Bromo-1-alkene | Anti-Markovnikov addition libretexts.org |

Halogen exchange reactions provide a pathway to introduce different halogens into a molecule that already contains a halogen. For instance, a bromo-substituted compound can potentially be converted to a chloro-substituted one, or vice versa, under specific conditions. In the context of alkyne synthesis, unexpected halogen exchange has been observed with halogenated solvents in the presence of a Lewis acid promoter. umich.edu This suggests that the choice of solvent can be critical in preventing or promoting halogen exchange during the synthesis of dihaloalkynes.

Precursor-Based Synthesis and Transformation Pathways

A plausible synthetic route to this compound could start from a readily available precursor like 6-chloro-1-hexyne (B83287). This precursor can be synthesized from 1-bromo-6-chlorohexane. medchemexpress.com

One potential pathway involves the dehydrohalogenation of a dihaloalkane. longdom.orglibretexts.org For example, an alkene can be halogenated to a vicinal dihalide, which then undergoes double elimination to form the alkyne. libretexts.orgmasterorganicchemistry.com

Another approach is the Corey-Fuchs reaction, which allows for the one-carbon homologation of an aldehyde to a terminal alkyne. organic-chemistry.org This method involves the formation of a dibromoalkene, which is then treated with a strong base to yield the terminal alkyne. organic-chemistry.org

A direct method for the synthesis of this compound could involve the reaction of 6-chloro-1-hexyne with N-bromosuccinimide (NBS) in the presence of a silver nitrate (B79036) catalyst. sciforum.net

Synthesis via Functionalization of 6-Chlorohex-1-yne Derivatives

The preparation of this compound can be achieved through the functionalization of suitable precursors, such as derivatives of 6-chlorohexyne. A common strategy involves the manipulation of a terminal alkyne to introduce the bromine atom at the C1 position.

One established method for the synthesis of a related isomer, 1-bromo-6-chlorohex-1-yne, involves the reaction of 6-chlorohex-1-yne with N-bromosuccinimide (NBS) in acetone, catalyzed by silver nitrate. sciforum.net This type of electrophilic bromination is a standard transformation for terminal alkynes.

A plausible route to this compound would start from 6-chlorohex-2-yn-1-ol (B3044554). This precursor alcohol can be synthesized by reacting the lithium salt of propargyl alcohol with 1-bromo-3-chloropropane. chemsrc.com The subsequent conversion of the hydroxyl group in 6-chlorohex-2-yn-1-ol to a bromide, for instance using phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), would yield the target compound, this compound.

Another potential precursor is 6-chlorohex-1-yne. scispace.com The synthesis from this starting material would require an initial isomerization of the alkyne from the terminal (C1) to the internal (C2) position, followed by allylic bromination at the C1 position.

Table 1: Key Reactions in the Synthesis of this compound and its Precursors

| Reaction Type | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Alkylation | Propargyl alcohol | n-BuLi, 1-Bromo-3-chloropropane | 6-chlorohex-2-yn-1-ol chemsrc.com |

| Bromination (of alcohol) | 6-chlorohex-2-yn-1-ol | PBr₃ or CBr₄/PPh₃ | This compound |

Utilization of this compound as a Synthetic Reagent

The dual functionality of this compound makes it a versatile reagent in organic synthesis. The propargyl bromide moiety is highly reactive towards nucleophiles, while the alkyl chloride allows for subsequent, often slower, substitution reactions.

Research has shown its application in the synthesis of complex heterocyclic structures. For example, this compound has been reacted with sulfonamide derivatives in the presence of potassium carbonate in dimethylformamide (DMF) to produce N-alkylated products. pku.edu.cn This highlights the utility of the compound as an electrophile in C-N bond-forming reactions.

Furthermore, the compound serves as a key intermediate in the preparation of other functionalized alkynes. It is a documented precursor for 6-chlorohex-2-yn-1-ol through reactions with various aldehydes, such as benzaldehyde (B42025) or isobutyraldehyde, though the specific mechanism for this transformation from the bromide is not detailed in the provided sources. chemsrc.com A more typical reaction would involve its use as a precursor to an organometallic reagent. For instance, the related compound 1-bromo-6-chlorohex-1-yne can undergo lithiation to form a lithium acetylide, which can then react with electrophiles like benzaldehyde. researchgate.net This suggests that this compound could be similarly converted into an organometallic species to participate in C-C bond formation.

Table 2: Applications of this compound in Synthesis

| Reaction Partner | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Sulfonamide Derivative | K₂CO₃, DMF | N-Alkylated Sulfonamide | pku.edu.cn |

| Benzaldehyde | Not specified | 6-chlorohex-2-yn-1-ol derivative | chemsrc.com |

| Isobutyraldehyde | Not specified | 6-chlorohex-2-yn-1-ol derivative | chemsrc.com |

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. sathyabama.ac.inslideshare.net For this compound, this analysis focuses on the disconnection of the carbon-halogen bonds and the carbon-carbon backbone.

Disconnection Approaches for Alkynyl Bromides and Alkyl Chlorides

The primary disconnections for this compound involve breaking the bonds to the halogen atoms. uni-regensburg.deuou.ac.in

C(sp)-Br Disconnection: The bond between the acetylenic carbon (C1) and the bromine atom is a logical point for disconnection. This leads to an alkynyl anion synthon and a bromine cation ("Br⁺") synthon.

Synthon: HC≡C-(CH₂)₃-CH₂Cl⁻ + Br⁺

Synthetic Equivalents: The alkynyl anion can be generated from the terminal alkyne, 6-chlorohex-2-yne , by deprotonation with a strong base. The synthetic equivalent for the "Br⁺" synthon is an electrophilic bromine source like N-bromosuccinimide (NBS) .

C(sp³)-Cl Disconnection: The bond between the primary carbon (C6) and the chlorine atom can also be disconnected. This suggests a functional group interconversion (FGI) from the alkyl chloride to a more synthetically accessible alcohol.

FGI: this compound ⇒ 1-Bromo-6-hydroxyhex-2-yne

Disconnection (C-O): This leads to a carbocation synthon at C6 and a hydroxide (B78521) anion.

Synthetic Equivalent: The precursor would be 1-bromohex-2-yn-6-ol . The chlorination of this alcohol using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) would form the desired alkyl chloride.

C-C Bond Disconnection: A disconnection of the carbon backbone, for example, between C3 and C4, breaks the molecule into smaller fragments.

Disconnection (C3-C4): This leads to a propargyl bromide synthon and a 3-chloropropyl anion synthon.

Synthetic Equivalents: The synthetic equivalents would be propargyl bromide and a suitable 3-carbon nucleophile derived from a precursor like 1-chloro-3-iodopropane .

Strategic Precursor Identification and Synthetic Feasibility Assessments

Based on the retrosynthetic analysis, several strategic precursors for this compound can be identified. The feasibility of each synthetic route depends on the availability of starting materials and the efficiency of the proposed chemical transformations.

Precursor 1: 6-chlorohex-2-yn-1-ol. This appears to be a highly feasible precursor. As documented, 6-chlorohex-2-yn-1-ol can be prepared from propargyl alcohol and 1-bromo-3-chloropropane. chemsrc.com The subsequent bromination of the primary alcohol is a standard and typically high-yielding reaction. This route offers a clear and logical pathway to the target molecule.

Precursor 2: 6-Chlorohex-1-yne. This commercially available starting material ambeed.com requires an initial isomerization of the triple bond from the C1 to the C2 position. While feasible, base-catalyzed alkyne isomerizations can sometimes lead to mixtures of products. This would be followed by a selective allylic bromination at C1, which can also present challenges in terms of regioselectivity.

Precursor 3: Propargyl bromide and a 1-chloro-3-halopropane derivative. This approach relies on the coupling of two smaller fragments. While conceptually straightforward, forming the C-C bond between a propargylic electrophile and a propyl nucleophile (or vice-versa) would need to be carefully controlled to avoid side reactions, such as elimination or over-alkylation.

The most strategically sound and well-documented approach appears to be the synthesis via the alcohol precursor, 6-chlorohex-2-yn-1-ol, due to the predictable and high-yielding nature of the required transformations.

Table 3: Summary of Retrosynthetic Analysis and Precursors

| Disconnection Approach | Key Precursor(s) | Required Transformation(s) | Feasibility Assessment |

|---|---|---|---|

| C(sp)-Br Disconnection | 6-chlorohex-2-yne | Bromination | Moderate; requires synthesis of the precursor alkyne. |

| C(sp³)-Cl Disconnection (via FGI) | 1-bromohex-2-yn-6-ol | Chlorination | High; the precursor alcohol can be synthesized, and the chlorination is a standard reaction. |

Mechanistic Investigations of Reactions Involving 1 Bromo 6 Chlorohex 2 Yne

Radical Chemistry and Associated Intermediates

The presence of a carbon-bromine bond at the sp-hybridized carbon makes 1-Bromo-6-chlorohex-2-yne a candidate for radical-based transformations. The generation and subsequent reactions of alkynyl radicals are central to understanding its chemical potential.

Alkynyl radicals are highly energetic and reactive species due to the strength of the C(sp)–H bond, which has a bond dissociation energy of approximately 130 kcal/mol. researchgate.net The generation of these sp carbon-centered radicals is therefore challenging. researchgate.net One effective method involves the homolytic cleavage of a carbon-halogen bond in haloalkyne precursors. This cleavage can be initiated through the input of energy in the form of light (photolysis) or heat (thermolysis). curlyarrows.com

Photolytic Generation: Irradiation of haloalkynes can induce homolytic cleavage of the carbon-halogen bond. For instance, upon irradiation at wavelengths above 200 nm, compounds like 1-bromo-1-hexyne and 1-iodo-1-hexyne have been shown to undergo homolytic fission of the C–X bond to generate the corresponding 1-hexynyl radical. acs.org The absence of ionic products, even in polar solvents, strongly supports the radical nature of this photolysis. acs.org Similarly, this compound can be expected to form the 6-chlorohex-2-ynyl radical upon photolysis, as the carbon-bromine bond is weaker than the carbon-chlorine bond and susceptible to homolytic cleavage. The energy required for this bond breaking is related to the frequency of the light used (E=hυ). curlyarrows.com

Thermal Generation: Thermal activation provides an alternative route to alkynyl radicals. acs.org Heating a haloalkyne can provide sufficient energy to overcome the bond dissociation energy, leading to homolytic cleavage. curlyarrows.comresearchgate.net For example, the thermal homolytic cleavage of the C–I bond in iodoalkynes has been proposed as the initiating step in certain alkynylation reactions. rsc.org While the C-Br bond in this compound is stronger than a C-I bond, it is still a viable point for thermal cleavage to generate the alkynyl radical intermediate, particularly in the context of initiating radical chain reactions.

Once generated, the 6-chlorohex-2-ynyl radical is a highly reactive intermediate capable of participating in both intermolecular and intramolecular reactions. acs.org Alkynyl radicals are strongly electrophilic and will readily abstract hydrogen atoms from other molecules in a process known as Hydrogen Atom Transfer (HAT). acs.orgrsc.org They also readily undergo addition reactions when in the presence of electron-rich π systems. acs.org

Intermolecular Reactions: The high reactivity of alkynyl radicals allows them to engage in various intermolecular transformations. acs.org For example, the ethynyl (B1212043) radical has been shown to react with 1,3-butadiene (B125203) through addition to a terminal carbon, initiating a sequence that can lead to the formation of aromatic molecules. acs.org Similarly, the 1-propynyl radical reacts with benzene (B151609) via a barrierless addition/elimination mechanism to yield 1-phenyl-1-propyne. acs.org The 6-chlorohex-2-ynyl radical, derived from this compound, would be expected to exhibit similar reactivity, adding across alkenes, alkynes, or aromatic rings, or abstracting hydrogen atoms from solvent or substrate molecules. libretexts.org

Intramolecular Processes: The bifunctional nature of this compound, with the chloroalkyl chain, makes it an ideal substrate for intramolecular reactions. The generated alkynyl radical can attack other parts of the same molecule. researchgate.net A key intramolecular process is radical cyclization, where the radical center adds to an unsaturated bond within the same molecule. libretexts.org In the case of the 6-chlorohex-2-ynyl radical, intramolecular cyclization could potentially occur, although the formation of a six-membered ring via endo-dig cyclization is generally less favored. However, the presence of the terminal chlorine atom offers a site for subsequent reactions following an initial intermolecular event.

Radical cyclization cascades are powerful synthetic tools that allow for the rapid construction of complex polycyclic structures in a single step. acs.orgrsc.org These cascades are initiated by the formation of a radical, which then undergoes a series of sequential intramolecular (and sometimes intermolecular) reactions. mdpi.com

For a molecule like this compound, a radical cascade could be initiated by forming the alkynyl radical. While a direct intramolecular cyclization onto the saturated alkyl chain is not feasible, the molecule is a prime candidate for cascades involving other reaction partners. For instance, a transition metal could facilitate a cyclization. In reactions involving 6-chlorohex-1-yne, cyclization has been observed to produce methylenecycloalkanes. researchgate.net A plausible mechanistic pathway could involve the initial generation of the alkynyl radical from this compound, which then adds to an external alkene or alkyne. The resulting vinyl or alkyl radical could then undergo an intramolecular cyclization, potentially involving the chloroalkyl chain, leading to complex cyclic products. The mechanism often involves a 1,5-Hydrogen Atom Transfer (HAT) to generate a more stable alkyl radical from an initial N-centered radical, which can then cyclize. mdpi.com Such cascades demonstrate how a single initiation event can lead to the formation of multiple new bonds and ring systems. rsc.org

Organometallic Transformations

The dual halogen functionality and the alkyne unit in this compound make it a versatile substrate for a range of organometallic reactions, including lithiation to form carbanionic species and various transition metal-catalyzed cross-coupling reactions.

The reaction of haloalkynes with strong bases, particularly organolithium reagents, is a fundamental transformation in organometallic chemistry. thieme-connect.de Lithiation of terminal alkynes with reagents like butyllithium (B86547) (BuLi) is an extremely fast reaction, even at very low temperatures, yielding lithium acetylides. thieme-connect.de

In the case of this compound, the reaction with an organolithium reagent would not proceed via deprotonation, as there is no terminal acetylenic proton. Instead, a halogen-metal exchange would be the expected pathway. The reaction of an organolithium reagent (R-Li) with a bromoalkyne (R'-C≡C-Br) can lead to the formation of a lithium acetylide (R'-C≡C-Li) and an alkyl halide (R-Br). This transformation generates a highly reactive alkynyl carbanion equivalent. This lithiated intermediate can then be used as a potent nucleophile in subsequent reactions, such as alkylation or addition to carbonyl compounds. The selective lithiation at the bromine-bearing carbon is anticipated due to the greater lability of the C(sp)-Br bond compared to the C(sp3)-Cl bond. The resulting lithiated species, 6-chloro-1-lithiohex-2-yne, would be a valuable intermediate for further synthetic elaboration.

Bromo-chloroalkynes like this compound are excellent substrates for transition metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orgunibo.it The differential reactivity of the C(sp)-Br and C(sp3)-Cl bonds allows for selective and sequential functionalization.

Palladium-Catalyzed Reactions: The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example. acs.orgunibo.it The inverse reaction, coupling a haloalkyne with a terminal alkyne, is also highly effective. acs.org this compound can readily participate in such couplings, where the C(sp)-Br bond undergoes oxidative addition to the Pd(0) catalyst, leading to the formation of unsymmetrical diynes. The C(sp3)-Cl bond would typically remain intact under these conditions, allowing for its use in subsequent transformations.

Copper-Catalyzed Reactions: Copper catalysts are also widely used, often in conjunction with palladium in Sonogashira couplings, but also in homo-coupling reactions (e.g., Glaser coupling) of haloalkynes to form symmetrical 1,3-diynes. acs.org Copper catalysis can also promote domino reactions, such as the synthesis of naphthalene (B1677914) derivatives from haloalkynes and amines. acs.org

Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for activating alkynes. nih.gov Gold(I) complexes can catalyze the [2+2] cycloaddition between chloroalkynes and unactivated alkenes. nih.gov They also promote cycloisomerization reactions of enynes and polycyclization cascades. uniovi.es A substrate like this compound could undergo gold-catalyzed intramolecular cyclization or intermolecular reactions, with the gold catalyst activating the alkyne towards nucleophilic attack. nih.govuniovi.es

Data Tables

Table 1: Summary of Mechanistic Pathways for this compound

| Reaction Class | Sub-Type | Initiation/Catalyst | Key Intermediate | Primary Outcome |

| Radical Chemistry | Photolysis | UV Light (>200 nm) acs.org | 6-chlorohex-2-ynyl radical | Homolytic C-Br bond cleavage |

| Thermolysis | Heat rsc.org | 6-chlorohex-2-ynyl radical | Homolytic C-Br bond cleavage | |

| Radical Addition | Radical Initiator | Alkynyl radical | Intermolecular C-C bond formation acs.org | |

| Radical Cyclization | Radical Initiator/Heat | Cyclized radical species | Formation of cyclic compounds researchgate.net | |

| Organometallic | Lithiation | Organolithium (e.g., BuLi) | 6-chloro-1-lithiohex-2-yne | Halogen-metal exchange thieme-connect.de |

| Cross-Coupling | Pd(0)/Cu(I) acs.org | Alkynyl-Pd(II) complex | C-C bond formation (e.g., diynes) | |

| Cycloaddition | Au(I) nih.gov | Gold-π-alkyne complex | Formation of cyclobutenes | |

| Cycloisomerization | Au(I) uniovi.es | Gold-π-alkyne complex | Formation of cyclic isomers |

Table 2: Overview of Transition-Metal Catalyzed Transformations

| Metal Catalyst | Reaction Type | Typical Co-catalyst/Ligand | Product Type | Reference |

| Palladium (Pd) | Sonogashira Coupling | Cu(I), Phosphine Ligand | Unsymmetrical Diynes | acs.org |

| Heck-type Reactions | Base | Enynes | unibo.it | |

| Copper (Cu) | Glaser-Hay Coupling | Amine Base (e.g., TMEDA) | Symmetrical Diynes | acs.org |

| Domino Reactions | Amine | Naphthalene Derivatives | acs.org | |

| Gold (Au) | [2+2] Cycloaddition | - | Substituted Cyclobutenes | nih.gov |

| Cycloisomerization | Phosphine or NHC Ligand | Cyclic Isomers | uniovi.es | |

| Hydration | - | α-Haloketones | uniovi.es | |

| Silver (Ag) | Hydroalkylation | DABCO | Substituted Furans | uniovi.es |

Mechanisms of Alkyne Reductive Coupling with Transition Metals

The reductive coupling of alkynes mediated by transition metals is a powerful strategy for the formation of carbon-carbon bonds, leading to diverse molecular architectures. These reactions, which can be performed both inter- and intramolecularly, typically involve the oxidative addition of a metal to a substrate, followed by alkyne insertion and reductive elimination steps. The specific mechanism is highly dependent on the metal catalyst, the ligands, and the substrate structure.

Commonly employed transition metals include palladium, nickel, cobalt, and molybdenum. researchgate.netunibo.itcaltech.edu For a substrate such as this compound, with its multiple reactive sites, several mechanistic pathways can be envisaged. The presence of a propargylic bromide, an internal alkyne, and a primary alkyl chloride offers opportunities for chemoselective activation.

Nickel-catalyzed reductive cross-coupling reactions, for instance, are effective for joining two electrophiles using a stoichiometric reductant. caltech.edu In the context of this compound, a low-valent nickel(0) species could oxidatively add to either the C(sp)-Br bond or the C(sp³)-Cl bond. However, oxidative addition to the alkynyl bromide is generally more facile. Following the formation of an alkynyl-nickel(II) intermediate, subsequent steps could involve coupling with another molecule or an intramolecular cyclization. Research on related haloalkynes, such as 6-chlorohex-1-yne, has shown that intramolecular cyclization can occur under reductive conditions, for example, during flash vacuum pyrolysis over magnesium, to yield products like methylenecycloalkanes. researchgate.net

Another relevant mechanistic framework is the Heck-Cassar-Sonogashira (HCS) coupling, which typically involves a terminal alkyne and an aryl or alkyl halide. unibo.it Although this compound is an internal alkyne, related palladium-catalyzed cross-coupling reactions are conceivable. The mechanism often involves the formation of a metal acetylide, which is not directly applicable here. However, a palladium(0) catalyst could initiate a cycle by oxidative addition into the C-Br bond, forming an alkynyl-palladium(II) complex. This intermediate could then undergo further reactions, such as insertion or coupling with other species in the reaction mixture. The mechanism's progression and the final products are significantly influenced by the choice of catalyst and reaction conditions. unibo.it

| Catalyst System | General Reaction Type | Mechanistic Features | Potential Application to this compound |

| Ni(0) / Reductant | Reductive Cross-Coupling caltech.edu | Oxidative addition of Ni(0) to an electrophile; formation of organonickel intermediates; coupling of two different electrophiles. | Intramolecular cyclization via oxidative addition to C-Cl or C-Br bond, followed by attack on the alkyne. |

| Pd(0) / Ligands | Cross-Coupling (e.g., Negishi, Sonogashira) researchgate.net | Oxidative addition of Pd(0) to C-X bond; transmetalation or direct reaction with alkyne; reductive elimination. | Chemoselective oxidative addition to the C(sp)-Br bond, followed by coupling with an organometallic reagent. |

| Molybdenum Complexes | Reductive Coupling / Cyclization researchgate.net | Formation of metallacyclopropene or related intermediates; coupling of two alkyne units or intramolecular cyclization. | Intramolecular cyclization involving the alkyne and the chloroalkyl chain to form cyclic structures. |

| Cobalt Salts | Cross-Coupling Reactions researchgate.net | Can replace more expensive metals like palladium; mechanism can involve radical pathways or organocobalt intermediates. | Cobalt-catalyzed coupling at the C-Br or C-Cl position, offering a more economical synthetic route. |

Electrophilic and Nucleophilic Reactions at the Alkynyl and Haloalkyl Centers

The chemical reactivity of this compound is dominated by its three primary functional groups: the alkynyl bromide, the carbon-carbon triple bond, and the primary alkyl chloride. This unique combination allows for a rich variety of transformations, including reactions at the electrophilic carbon centers bearing halogens and addition reactions across the nucleophilic alkyne. The disparate nature of the C(sp)-Br and C(sp³)-Cl bonds allows for selective reactions under controlled conditions.

Stereoselective Hydrohalogenation of Alkynes via Reactive Intermediates

Hydrohalogenation involves the addition of a hydrogen halide (HX) across the carbon-carbon triple bond. The stereoselectivity of this addition is crucial in synthesis and can be controlled by the choice of reagents and catalysts.

Traditional electrophilic addition of HX to an alkyne proceeds via a vinyl cation intermediate. libretexts.org According to Markovnikov's rule, the proton adds to the carbon atom of the alkyne that is less substituted, leading to the more stable vinyl cation. For an internal, unsymmetrical alkyne like this compound, this can lead to a mixture of regioisomers. The subsequent attack by the halide anion typically occurs in an anti-fashion, resulting in the (E)-alkene. libretexts.org

More modern methods offer superior control over stereoselectivity. One such approach involves trapping a reactive intermediate generated catalytically. For example, copper(I)-catalyzed transfer hydrogenation of an alkyne generates a vinylcopper intermediate. This species can be trapped by an electrophilic halogen source (e.g., N-chlorosuccinimide, N-bromosuccinimide) to afford the corresponding vinyl halide with high stereoselectivity. acs.org Similarly, gold-catalyzed hydrochlorination of alkynes using novel reagents like an HCl solution in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) provides a homogeneous and efficient method for hydrohalogenation. louisville.edu These methods often proceed through distinct intermediates, such as vinyl-gold complexes, avoiding the formation of less stable vinyl cations and thereby providing greater stereochemical control.

| Method | Reagent(s) | Catalyst | Intermediate | Stereoselectivity | Reference |

| Classical Electrophilic Addition | HBr or HCl (gas or solution) | None | Vinyl Cation | Tends to give anti-addition product (E-isomer), but mixtures are common. | libretexts.org |

| Radical Addition | HBr, Peroxides | None | Vinyl Radical | Anti-Markovnikov addition; often yields a mixture of syn and anti products. | libretexts.org |

| Trapping of Vinylcopper Species | H₂ source (e.g., Hantzsch ester), Halogen source (NCS, NBS) | Copper(I) salt | Vinylcopper | High stereoselectivity for the (Z)-vinyl halide. | acs.org |

| Gold-Catalyzed Addition | HCl/DMPU solution | Gold(I) complex | Vinyl-gold complex | High regioselectivity and stereoselectivity. | louisville.edu |

Nucleophilic Substitution Pathways at Halogenated Carbon Centers

This compound possesses two distinct halogenated carbon centers that are susceptible to nucleophilic attack: the sp-hybridized carbon at position 1 (C1) bearing a bromine atom, and the sp³-hybridized carbon at position 6 (C6) bearing a chlorine atom. The reactivity of these two sites differs significantly.

The C6-Cl bond is a primary alkyl chloride. This site is a classic substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. Strong nucleophiles can readily displace the chloride ion, allowing for the introduction of a wide range of functional groups.

In contrast, the C1-Br bond is an alkynyl bromide. Nucleophilic substitution at an sp-hybridized carbon is generally difficult via a standard Sₙ2 or Sₙ1 pathway due to the high energy of the potential intermediates and transition states. However, reactions can be induced under specific conditions. One pathway is selective lithiation at the sp carbon-halogen bond using reagents like lithium naphthalenide, which generates an alkynyl lithium species that can then react with various electrophiles. sciforum.net This demonstrates that the C(sp)-Br bond can be selectively activated over the C(sp³)-Cl bond under certain reductive conditions. researchgate.net Transition metal catalysis, particularly with palladium or copper, can also facilitate substitution at the C(sp)-Br bond through mechanisms involving oxidative addition-reductive elimination cycles.

This differential reactivity allows for the selective functionalization of either end of the molecule by carefully choosing the nucleophile and reaction conditions.

Addition Reactions Across the Carbon-Carbon Triple Bond

Beyond hydrohalogenation, the carbon-carbon triple bond of this compound can undergo various other addition reactions. A primary example is halogenation, the addition of Cl₂ or Br₂.

The reaction with one molar equivalent of a halogen (X₂) typically proceeds via an anti-addition mechanism. libretexts.org The alkyne's π-bond attacks the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. The subsequent backside attack by the halide ion (X⁻) opens the ring, resulting in a trans-dihaloalkene. For this compound, addition of one equivalent of Br₂ would yield (E)-1,2,3-tribromo-6-chlorohex-2-ene.

If two or more molar equivalents of the halogen are used, a second addition reaction occurs on the resulting dihaloalkene. This second addition converts the double bond into a single bond, ultimately forming a tetrahaloalkane. libretexts.org The complete bromination of this compound would thus produce 1,2,2,3,3-pentabromo-6-chlorohexane. The reaction mechanism for the second addition also involves a halonium ion intermediate.

Other addition reactions, such as hydration (addition of H₂O) catalyzed by mercury or other transition metals, are also general reactions of alkynes, which would convert the triple bond into a carbonyl group.

Applications of 1 Bromo 6 Chlorohex 2 Yne in Advanced Organic Synthesis

Utilization as a Versatile Multifunctional Building Block

In organic chemistry, a multifunctional building block is a compound with selectively addressable functional groups that can be used for the modular synthesis of new drug candidates or other complex molecules. alfa-chemistry.com 1-Bromo-6-chlorohex-2-yne epitomizes such a building block. Its structure allows chemists to perform reactions at one site while leaving the others intact for subsequent modifications, a cornerstone of efficient and convergent synthesis. The bromoalkyne functionality is particularly notable, as haloalkynes are powerful and versatile precursors in a variety of synthetic transformations. acs.orgalfa-chemistry.com

The primary role of this compound is to introduce the 6-chlorohex-2-ynyl group into other molecules. The bromoalkyne portion of the molecule is highly susceptible to a range of coupling reactions, most notably the Sonogashira coupling. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the alkyne and various aryl, heteroaryl, or vinyl halides.

For instance, reacting this compound with an aryl iodide in the presence of a palladium catalyst and a copper(I) co-catalyst would yield an aryl-substituted hexynyl chloride. The terminal chloroalkyl group remains available for further functionalization, such as nucleophilic substitution or conversion to other functional groups. This bifunctionality is highly valued for creating molecules with distinct domains for further derivatization. nih.gov

Table 1: Representative Sonogashira Coupling Reaction Press the buttons to see more details.

Show Reaction Details Hide Details

The differential reactivity of the C(sp)-Br and C(sp³)-Cl bonds is critical for the use of this compound in sequential cross-coupling reactions. nih.gov The C(sp)-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions like Sonogashira, Suzuki, or Stille couplings compared to the less reactive C(sp³)-Cl bond. nih.govyoutube.com This allows for a stepwise approach to building molecular complexity.

A typical synthetic strategy would involve:

First Coupling: A palladium-catalyzed reaction at the bromoalkyne position. For example, a Suzuki coupling with an arylboronic acid would attach an aryl group to the alkyne.

Second Coupling/Substitution: The resulting product, now containing a chloroalkyl chain, can undergo a second transformation. This could be a nucleophilic substitution at the carbon bearing the chlorine (e.g., with an azide, cyanide, or amine) or another cross-coupling reaction, often requiring different catalytic conditions to activate the alkyl chloride.

This sequential approach enables the controlled and predictable assembly of complex target molecules, which is a significant advantage in the synthesis of pharmaceutical intermediates and other fine chemicals. mdpi-res.com

Cyclization Reactions and Ring Formation

Alkynes are fundamental precursors for the construction of cyclic molecules, which are ubiquitous in natural products and pharmaceuticals. rsc.org this compound is an ideal substrate for intramolecular cyclization, given its six-carbon chain that can readily form five- or six-membered rings, which are energetically favorable. acs.orgthieme-connect.de

An intramolecular cyclization of a derivative of this compound can be initiated by transforming one of the terminal functional groups into a nucleophile. For example, the chloro group can be converted to an iodide via a Finkelstein reaction to increase its reactivity. Subsequently, a reaction at the alkyne terminus could generate a carbanion or another nucleophilic species. This nucleophile can then attack the alkyl halide at the other end of the chain, forming a cyclic product.

Alternatively, radical cyclization pathways can be employed. rsc.org Treatment of the molecule with a radical initiator can generate a radical at one end of the molecule, which can then add across the alkyne triple bond, leading to the formation of a new ring. Zirconium-promoted cyclizations are also a known method for forming rings from terminal alkynes. rsc.org

The versatility of this compound extends to the synthesis of both carbocycles (all-carbon rings) and heterocycles (rings containing atoms other than carbon). rsc.orgresearchgate.net

Carbocycle Synthesis: Intramolecular cyclizations as described above, where the attacking nucleophile is carbon-based, lead directly to carbocyclic systems such as substituted cyclopentenes or cyclohexenes.

Heterocycle Synthesis: If the chloro group is first substituted by a nucleophile containing a heteroatom (e.g., an amine or a thiol), subsequent intramolecular reactions involving the heteroatom and the alkyne can lead to the formation of nitrogen- or sulfur-containing heterocycles. acs.org For instance, substituting the chlorine with an amine (R-NH₂) would produce an amino-alkyne, a precursor that can undergo metal-catalyzed cyclization to form substituted pyrrolidines or piperidines.

Table 2: Potential Cyclization Products from this compound Derivatives

| Precursor Type | Cyclization Method | Resulting Ring System |

|---|---|---|

| Carbon-based nucleophile derivative | Anionic Cyclization | Carbocycle (e.g., Cyclopentene derivative) |

| Amino-alkyne derivative | Metal-Catalyzed Cyclization | N-Heterocycle (e.g., Pyrrolidine derivative) |

| Hydroxy-alkyne derivative | Acid-Catalyzed Cyclization | O-Heterocycle (e.g., Tetrahydrofuran derivative) |

Precursors for Specialized Organic Materials Development

Alkynyl groups are crucial building blocks for advanced organic materials due to their rigid, linear structure and their ability to form extended π-conjugated systems. alfa-chemistry.com These systems are the basis for materials with interesting electronic and optical properties, such as organic light-emitting diodes (OLEDs), organic semiconductors, and molecular wires. nih.govacs.org

This compound can serve as a precursor for such materials. Through repeated Sonogashira coupling reactions, for example, it can be incorporated into oligomers or polymers containing conjugated poly-yne segments. The chloroalkyl side chain offers a point for modification, allowing for the tuning of the material's properties, such as solubility, processability, or self-assembly behavior. Alkynyl ligands derived from precursors like this are used to prepare phosphorescent emitters for applications in materials science. acs.org The ability to synthesize functionalized products with potential applications in materials science is a key feature of haloalkyne chemistry. alfa-chemistry.com

Computational Chemistry and Theoretical Investigations of 1 Bromo 6 Chlorohex 2 Yne

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Bromo-6-chlorohex-2-yne, these studies would reveal the distribution of electrons and the nature of the chemical bonds, which are crucial for predicting its chemical behavior.

Analysis of Molecular Orbitals and Electron Density Distributions

The molecular orbitals (MOs) of this compound arise from the combination of the atomic orbitals of its constituent atoms: carbon, hydrogen, bromine, and chlorine. The presence of the alkyne triple bond results in two key π molecular orbitals, which are perpendicular to each other and to the internuclear axis of the C≡C bond. These π orbitals are higher in energy than the σ orbitals that form the single bonds within the molecule.

The electron density distribution is significantly influenced by the presence of the electronegative halogen atoms, bromine and chlorine. A higher electron density is expected around the bromine and chlorine atoms, creating partial negative charges (δ-) on these atoms and partial positive charges (δ+) on the adjacent carbon atoms. This polarization is a key determinant of the molecule's reactivity. The electron-withdrawing nature of the halogens also affects the electron density of the alkyne group, influencing its susceptibility to electrophilic or nucleophilic attack.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₆H₈BrCl | |

| Molecular Weight | 195.48 g/mol | |

| Highest Occupied Molecular Orbital (HOMO) | Primarily located on the π-system of the alkyne and the lone pairs of the bromine atom. | General principles of MO theory for alkynes and haloalkanes. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Primarily located on the σ* anti-bonding orbitals of the C-Br and C-Cl bonds. | General principles of MO theory for haloalkanes. |

| Electron Density | High around Br and Cl atoms; moderate around the C≡C bond. | Electronegativity differences and the nature of the π-system. |

Prediction of Reactivity via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For this compound, the HOMO is likely to be associated with the π-electrons of the alkyne bond and the non-bonding electrons of the bromine atom, which is less electronegative than chlorine. The LUMO is expected to be the antibonding σ* orbitals of the C-Br and C-Cl bonds.

This distribution suggests several potential reaction pathways:

Nucleophilic Attack: A nucleophile would likely attack the carbon atom attached to the bromine (C1) or chlorine (C6), targeting the low-lying LUMO of the C-X (X=Br, Cl) bonds. This would lead to a substitution reaction.

Electrophilic Attack: An electrophile would be attracted to the electron-rich π system of the alkyne bond, which constitutes the HOMO.

Radical Reactions: The C-Br bond, being weaker than the C-Cl bond, could undergo homolytic cleavage under radical conditions.

Mechanistic Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), allows for the detailed investigation of reaction mechanisms, providing insights into the energetic feasibility of different reaction pathways. nih.govmdpi.com

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT calculations can be employed to model various reactions of this compound. For instance, in a nucleophilic substitution reaction, DFT can be used to calculate the energies of the reactants, transition states, and products. This would help determine whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism at either the C1 or C6 position.

Similarly, for an electrophilic addition to the alkyne, DFT calculations could elucidate the formation of a vinyl cation intermediate and the subsequent steps of the reaction. The regioselectivity of such an addition would also be predictable based on the calculated stabilities of the possible intermediates. Studies on related haloalkynes have utilized DFT to understand reaction mechanisms and selectivities. d-nb.infonih.govdanlehnherr.com

Transition State Characterization and Activation Energy Determination

A key aspect of mechanistic studies is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations can locate the geometry of the transition state and determine its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. A lower activation energy implies a faster reaction.

For this compound, one could computationally compare the activation energies for nucleophilic attack at the C-Br versus the C-Cl bond to predict which substitution is more favorable. It is generally expected that the C-Br bond would have a lower activation energy for cleavage due to its lower bond strength compared to the C-Cl bond.

Table 2: Hypothetical Activation Energies for Nucleophilic Substitution

| Reaction | Predicted Activation Energy (Illustrative) | Rationale |

| S(_N)2 at C1 (C-Br) | Lower | Weaker C-Br bond, better leaving group ability of Br⁻. |

| S(_N)2 at C6 (C-Cl) | Higher | Stronger C-Cl bond, poorer leaving group ability of Cl⁻. |

Note: The values in this table are for illustrative purposes to demonstrate the expected trend based on chemical principles, as specific computational data for this molecule is not available.

Conformational Analysis and Stereochemical Predictions

The flexible four-carbon chain between the bromo-alkyne and the chloro-ethyl moieties allows for multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms in a molecule.

Due to the linear geometry of the sp-hybridized carbons in the alkyne group (C2 and C3), rotation is primarily possible around the C1-C2, C4-C5, and C5-C6 single bonds. Computational methods can be used to perform a systematic search of the conformational space by rotating these bonds and calculating the potential energy of each resulting conformer. This would lead to a potential energy surface, with the minima corresponding to the stable conformers.

Studies on long-chain haloalkanes have shown that the conformational preferences are influenced by a balance of steric and electrostatic interactions. nih.govscribd.com For this compound, the most stable conformers would likely be those that minimize the steric hindrance between the bulky bromine and chlorine atoms and also optimize the dipole-dipole interactions. It is expected that anti-periplanar arrangements of the largest substituents around the single bonds would be energetically favored.

Emerging Research Avenues and Future Prospects in Bromo Chloroalkyne Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce environmental impact and enhance efficiency. acs.org For haloalkynes, this involves developing catalytic systems that are recyclable and employing reaction conditions that are mild and atom-economical. nih.gov

Recent advancements in the synthesis of haloalkynes have moved away from traditional methods that often require strong bases and halogenating agents. acs.org Green approaches focus on catalytic halogenation of terminal alkynes. For instance, the use of heterogeneous catalysts, such as nano-Ag/graphitic carbon nitride, has been reported for the efficient chlorination, bromination, and iodination of terminal alkynes. nih.gov These catalysts can be recovered and reused, aligning with the principles of sustainable chemistry. nih.gov

Another green approach involves the use of environmentally benign solvents and reagents. For example, some methodologies utilize simple and affordable chemicals like sulfamic acid for transformations of alkynes, minimizing the need for toxic metals and harsh solvents. nih.gov The development of such methodologies for the synthesis of 1-Bromo-6-chlorohex-2-yne would represent a significant step towards more sustainable chemical manufacturing.

| Catalyst System | Reactants | Product | Key Advantages |

| nano-Ag/g-C3N4 | Terminal alkyne, Halogen source | 1-Haloalkyne | Recyclable, High efficiency |

| Sulfamic acid | Terminal alkyne, Thiol | Vinyl thioether | Metal- and solvent-free |

| Polystyrene resin (WA30) | Terminal alkyne, D2O | Deuterated alkyne | Heterogeneous, Mild conditions |

Exploration of Unconventional Reactivity through Novel Catalytic Systems

The unique electronic properties of the carbon-carbon triple bond in haloalkynes, influenced by the presence of a halogen atom, allow for a diverse range of chemical transformations. rsc.org Novel catalytic systems are being developed to harness this reactivity for the construction of complex molecular structures. acs.org

Gold-catalyzed reactions of haloalkynes have emerged as a powerful tool in organic synthesis. researchgate.netacs.org For instance, gold(I) catalysts have been shown to facilitate the intermolecular [2+2] cycloaddition between chloroalkynes and unactivated alkenes, a reaction that is challenging with other catalytic systems. acs.orgnih.gov This methodology provides access to strained cyclobutene (B1205218) rings, which are valuable synthetic intermediates. nih.gov The application of such catalytic systems to a molecule like this compound could lead to the formation of novel cyclic structures.

Ruthenium catalysts have also demonstrated unusual regioselectivity in the [2+2] cycloaddition of alkynes and allenes, favoring the formation of the more sterically hindered product. acs.org The exploration of such unconventional reactivity with bromo-chloroalkynes could lead to the discovery of new synthetic pathways and molecular scaffolds.

| Catalyst | Reaction Type | Reactants | Product |

| Gold(I) complexes | [2+2] Cycloaddition | Chloroalkyne, Unactivated alkene | Cyclobutene derivative |

| Ruthenium complexes | [2+2] Cycloaddition | Alkyne, Allene | 3-Alkylidenecyclobutene |

| Indium(III) trifluoromethanesulfonate | Hydrothiolation | Bromoalkyne, Heterocyclic thiol | (Z)-β-bromo vinyl sulfide |

Integration into Multicomponent Reactions and Flow Chemistry Platforms

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials. beilstein-journals.orgorganic-chemistry.org The integration of haloalkynes into MCRs offers a rapid and atom-economical route to diverse molecular structures. acs.org For example, bromoalkynes have been used in multicomponent reactions to construct amides, with water acting as one of the reacting partners. acs.org A bifunctional compound like this compound could potentially participate in MCRs in a chemo-selective manner, allowing for the rapid assembly of complex molecules.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. nih.govvapourtec.com The use of hazardous or unstable intermediates, which can be a feature of haloalkyne chemistry, is often safer in a flow reactor due to the small reaction volumes. nih.gov The application of flow chemistry to the synthesis and subsequent transformations of this compound could enable safer and more scalable production and functionalization of this and related compounds. amt.uk

| Platform | Key Features | Potential Application for Bromo-chloroalkynes |

| Multicomponent Reactions | High atom economy, convergence, and complexity generation. frontiersin.org | Rapid synthesis of complex molecules in a single step. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability. nih.gov | Safer handling of reactive intermediates and scalable synthesis. |

Design of Next-Generation Molecular Probes and Functional Materials

Alkynes are valuable functional groups in the design of molecular probes and functional materials due to their unique reactivity, particularly in "click" chemistry. nih.gov The terminal alkyne can be used to attach the molecule to biomolecules or surfaces. While this compound is an internal alkyne, its bromo- and chloro- functionalities offer handles for further modification to introduce a terminal alkyne or other functionalities for bioconjugation.

The alkyne moiety is a key component in the synthesis of various functional materials, including conjugated polymers. oup.com These materials have potential applications in electronics and photonics. openaccesspub.org The presence of both bromo and chloro groups in this compound could allow for orthogonal functionalization, leading to the creation of novel polymeric materials with tailored properties. For example, the bromoalkyne could undergo Sonogashira coupling, while the chloroalkane could be used for other cross-coupling reactions or nucleophilic substitutions.

| Application Area | Relevant Chemistry | Potential Role of this compound |

| Molecular Probes | "Click" chemistry (alkyne-azide cycloaddition). nih.gov | As a building block for more complex probes after modification. |

| Functional Materials | Sonogashira coupling, Glaser-Hay coupling. oup.com | Monomer for the synthesis of novel conjugated polymers. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-6-chlorohex-2-yne, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves alkyne functionalization via halogenation. For example, bromination at the terminal alkyne position followed by chlorination at the distal carbon. Use anhydrous conditions to minimize hydrolysis, and monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield optimization may require adjusting stoichiometry of halogenating agents (e.g., N-bromosuccinimide and sulfuryl chloride) and reaction temperature gradients .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR to identify alkynyl protons (δ 1.8–2.5 ppm) and halogen proximity effects; C NMR to confirm sp-hybridized carbons (δ 70–85 ppm).

- IR Spectroscopy : Alkyne C≡C stretch (~2100–2260 cm), C-Br (500–700 cm), and C-Cl (550–850 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M] and isotopic patterns from bromine/chlorine .

Advanced Research Questions

Q. How can conflicting literature data on the thermal stability of this compound be resolved?

- Methodological Answer : Contradictions may arise from differing experimental conditions (e.g., solvent polarity, heating rates). Conduct thermogravimetric analysis (TGA) under inert atmospheres to quantify decomposition temperatures. Cross-validate with differential scanning calorimetry (DSC) to identify exothermic/endothermic transitions. Triangulate findings with computational studies (e.g., DFT calculations for bond dissociation energies) and replicate experiments across multiple labs to isolate variables .

Q. What strategies mitigate steric hindrance during cross-coupling reactions involving this compound?

- Methodological Answer : The bulky halogen substituents may impede catalytic cycles in Sonogashira or Suzuki couplings. Optimize by:

- Using Pd/Cu catalysts with bulky ligands (e.g., XPhos) to enhance steric tolerance.

- Employing microwave-assisted synthesis to accelerate reaction kinetics.

- Pre-activating the alkyne via silylation (e.g., TMS-protected intermediates) to reduce side reactions .

Q. How can crystallographic data resolve ambiguities in the stereoelectronic effects of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, the C≡C bond length (typically ~1.20 Å) and halogen-carbon distances (C-Br ~1.90 Å, C-Cl ~1.76 Å) can be compared to computational models. Crystallize the compound in non-polar solvents (e.g., hexane) at low temperatures to minimize disorder. Refinement software (e.g., SHELXL) can analyze electron density maps for halogen interactions .

Data Analysis and Interpretation

Q. How should researchers design experiments to study the solvent-dependent reactivity of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (DMF, DMSO), polar protic (MeOH), and non-polar (toluene) solvents.

- Kinetic Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction intermediates.

- Statistical Design : Apply a factorial design (e.g., ANOVA) to evaluate solvent polarity, dielectric constant, and hydrogen-bonding effects on reaction rates .

Key Recommendations for Methodological Rigor

- Triangulation : Combine spectroscopic, chromatographic, and computational data to validate findings .

- Replication : Repeat experiments under controlled conditions to isolate variables (e.g., moisture, oxygen) .

- Open Data : Share crystallographic data (CIF files) in repositories like the Cambridge Structural Database to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.